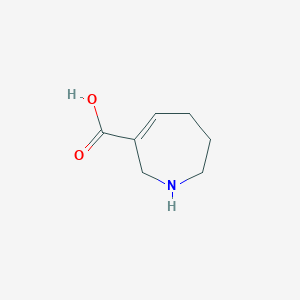
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a nitrogen atom within a seven-membered ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate, leading to the formation of azepine derivatives . Another approach involves the use of aluminum (III) chloride and 1,1-dichloroethane at low temperatures, followed by treatment with sodium hydroxide and bromine .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of robust catalysts and optimized reaction conditions to facilitate the cyclization and subsequent functionalization of the azepine ring.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the azepine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, potassium carbonate, and bromine . Reaction conditions often involve moderate temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include various azepine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: Another azepine derivative with a methoxy group at the 7-position.
1H-Azepine-3,6-dicarboxylic acid: A compound with additional carboxylic acid groups, providing different chemical properties.
Uniqueness
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activities
Propriétés
Numéro CAS |
71609-35-3 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2,3,4,7-tetrahydro-1H-azepine-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-1-2-4-8-5-6/h3,8H,1-2,4-5H2,(H,9,10) |
Clé InChI |
PMAYESAVKNWCAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(CNC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)


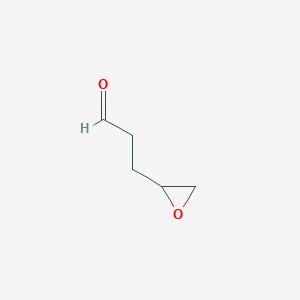
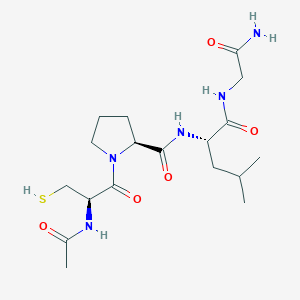
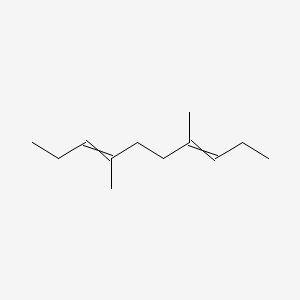
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
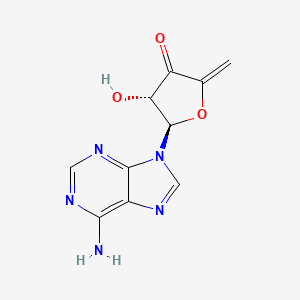
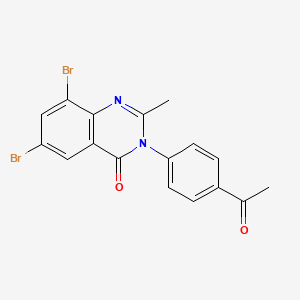
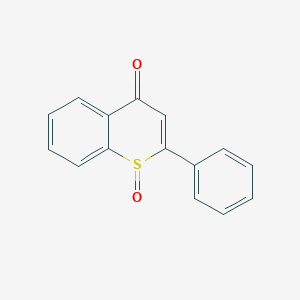

![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
